2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid
Description
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2,3-dihydro-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C8H7NO3/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-3,9H,4H2,(H,10,11) |
InChI Key |
KVNHPVOOXFSCGH-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(O1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2,3-Dihydrobenzo[d]oxazole-6-carboxaldehyde
- Reagents :
- 3,4-Dihydroxybenzaldehyde
- 1,2-Dibromoethane (5 equiv)
- Sodium hydroxide (5 equiv)
- Tetrabutylammonium bromide (TBAB, catalytic)
- Dichloromethane (solvent)
- Conditions :
- Reflux at 80–100°C for 5 hours under nitrogen.
- Purification via recrystallization yields the intermediate as an off-white powder (85–90% purity).
Step 2: Oxidation to 2,3-Dihydrobenzo[d]oxazole-6-carboxylic Acid
- Reagents :
- Potassium permanganate (KMnO₄, 1.5 equiv)
- Aqueous potassium hydroxide (10% w/v)
- Hydrochloric acid (acidification)
- Conditions :
- Reaction at 70–80°C for 1–2 hours.
- Acidification precipitates the product as a white solid.
- Yield : 90% (after recrystallization).
Key Advantages :
- Low-cost reagents (KMnO₄ vs. urea peroxide).
- Scalable for industrial production.
Oxidative Cyclization of ortho-Iminophenols
This electrochemical method uses iodine-based mediators to oxidize imine intermediates.
Procedure :
- Starting Material : 2-Amino-5-carboxyphenol and benzaldehyde derivatives.
- Mediator : Iodine(I)/iodine(III) redox couple.
- Conditions :
- Electrochemical cell with graphite electrodes.
- Hexafluoroisopropanol (HFIP) as solvent and ligand.
- Oxidative cyclization at 25°C for 12 hours.
- Yield : 70–85% (dependent on substituents).
Mechanistic Insight :
- The reaction proceeds via a λ³-iodane intermediate, facilitating cyclization without radical pathways.
Coupling Reactions with Carboxylic Acid Derivatives
A peptide coupling strategy is employed for functionalized derivatives.
Example Synthesis :
- Reagents :
- 2-Amino-5-carboxyphenol
- Benzoyl chloride derivatives
- HATU (coupling agent)
- 4-Methylmorpholine (base)
- Conditions :
- Stirring in DMF at room temperature for 18 hours.
- Cyclization via carbonyldiimidazole (CDI) at 60°C for 1 hour.
- Yield : 52–65%.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Ring-Closing + Oxidation | 90% | Low | High | Moderate (sensitive to strong bases) |
| Electrochemical | 70–85% | Moderate | Low | High (tolerates halides, esters) |
| Coupling Reactions | 52–65% | High | Moderate | Limited (requires anhydrous conditions) |
Spectroscopic Data
- ¹H NMR (D₂O): δ 7.66 (2H, d, J = 8.4 Hz), 7.20 (1H, s), 4.28 (4H, s).
- ¹³C NMR : δ 179.0 (COOH), 151.2 (C-O), 125.4–118.9 (aromatic carbons), 64.3 (CH₂-O).
- IR : 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asymmetric stretch).
Industrial Applications and Optimization
The ring-closing/oxidation method is preferred for large-scale synthesis due to:
- Cost Efficiency : KMnO₄ is cheaper than peptide coupling agents.
- Simplified Purification : Intermediate aldehyde is recrystallized, minimizing column chromatography.
- Safety : Avoids explosive peroxides and high-pressure conditions.
Challenges and Limitations
- Electrochemical Method : Requires specialized equipment and HFIP, limiting accessibility.
- Coupling Reactions : Low yields due to competing side reactions in aqueous media.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can form ionic bonds with target molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic Acid (CAS 256935-69-0)
- Structural Difference : Incorporates a ketone group (oxo) at position 2, creating a partially unsaturated oxazole ring.
- Similarity Score : 0.86 (compared to the parent compound) .
2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylic Acid (CAS 4442-54-0)
- Structural Difference : Replaces the oxazole ring with a 1,4-dioxane ring.
- Impact : The dioxane ring improves solubility in polar solvents but reduces aromaticity, altering binding affinities in enzyme pockets.
- Similarity Score : 0.61 .
1,1,3-Trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic Acid (CAS 90779-46-7)
- Structural Difference : Substitutes the oxygen atoms in the oxazole ring with sulfur and sulfone groups.
- Impact : Enhanced electrophilicity due to the sulfone group, improving interactions with nucleophilic residues in target proteins.
- Molecular Weight : 227.2 g/mol (vs. 163.13 g/mol for the parent compound) .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid | 2879-20-1 | C₈H₇NO₃ | 163.13 | 1.2 | 2.5 (DMSO) |
| 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid | 256935-69-0 | C₈H₅NO₄ | 179.13 | 0.8 | 1.8 (DMSO) |
| 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylic acid | 4442-54-0 | C₉H₈O₄ | 180.16 | 1.5 | 3.2 (Water) |
| 1,1,3-Trioxo-2,3-dihydro-1λ⁶,2-benzothiazole-6-carboxylic acid | 90779-46-7 | C₈H₅NO₅S | 227.2 | -0.3 | 0.9 (DMSO) |
*Predicted using density-functional theory (DFT) calculations .
Enzyme Inhibition
- Trehalase Inhibition :
- SAR Insight : The oxazole and isothiazole derivatives show superior binding compared to dioxane-based compounds, likely due to enhanced π-π stacking and hydrogen bonding .
Antimicrobial Activity
Biological Activity
2,3-Dihydrobenzo[d]oxazole-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C9H7NO3
- Molecular Weight : 179.16 g/mol
- IUPAC Name : this compound
The compound features a benzoxazole ring fused with a carboxylic acid group, which contributes to its unique reactivity and interaction profiles with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Studies have shown that this compound possesses significant antibacterial and antifungal properties. Its mechanism of action may involve the inhibition of specific enzymes critical for microbial survival.
-
Anticancer Potential :
- Preliminary investigations suggest that this compound can induce apoptosis in cancer cells. In vitro studies demonstrated its efficacy against various cancer cell lines, including breast and prostate cancer cells . The compound's ability to disrupt cellular pathways involved in proliferation makes it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects :
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing downstream signaling pathways associated with inflammation and cancer progression.
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various applications:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,3-dihydrobenzo[d]oxazole-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves multi-step synthesis using lithium hydroxide in tetrahydrofuran (THF)/methanol/water mixtures or triethylamine in polar solvents like isopropanol/ethyl acetate. Key steps include cyclization of precursor carboxylic acids with appropriate amines or alcohols under reflux. Optimization involves adjusting solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios to improve yield and purity .
- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and validation using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) are critical .
Q. How can researchers reliably characterize this compound and distinguish it from structurally similar analogs?
- Analytical Techniques :
- Spectroscopy : -NMR (δ ~12.5 ppm for carboxylic proton) and IR (broad O–H stretch at 2500–3000 cm, C=O stretch at ~1700 cm) are essential.
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients resolves impurities.
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 194.05 for CHNO) .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic structure and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G(d)) accurately predict molecular geometry, frontier orbitals (HOMO/LUMO), and electrostatic potential surfaces. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .
- Applications : DFT-derived parameters (e.g., ionization potential, electron affinity) guide predictions of redox behavior and intermolecular interactions in catalytic or biological systems .
Q. How can researchers address discrepancies in reported spectroscopic data for derivatives of this compound?
- Troubleshooting :
- Solvent Effects : Compare spectra acquired in deuterated DMSO vs. CDCl, as hydrogen bonding in polar solvents shifts proton signals.
- Tautomerism : Investigate pH-dependent equilibria (e.g., carboxylic acid vs. carboxylate forms) using variable-temperature NMR .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry and confirms bond lengths/angles .
Q. What are the mechanistic insights into the biological activity of this compound derivatives?
- Experimental Design :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like CYP enzymes or inflammatory mediators. Validate with IC assays .
- ADMET Profiling : Predict pharmacokinetics (e.g., GI absorption, BBB permeability) using SwissADME or ADMETLab. Correlate logP values (experimental vs. computed) with membrane permeability trends .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the stability of this compound under varying storage conditions?
- Resolution Strategy :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Compare results to supplier SDS data (e.g., Thermo Scientific recommends desiccated storage at –20°C) .
- Degradation Pathways : Identify hydrolytic or oxidative byproducts via LC-MS. For example, esterification of the carboxylic acid group under humid conditions may explain discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
